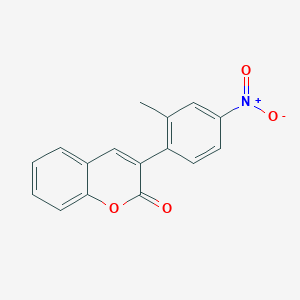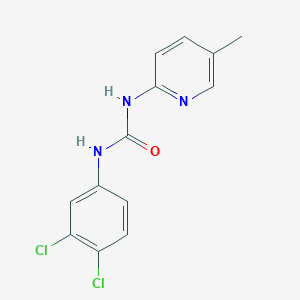
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide, also known as BDBOC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBOC belongs to the class of chromene derivatives and has been synthesized using various methods.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide exerts its therapeutic effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This compound inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also inhibits the activation of MAPK, which is a signaling pathway involved in cell proliferation, differentiation, and survival. This compound inhibits the activation of PI3K/Akt, which is a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, scavenging free radicals, inducing apoptosis, and inhibiting tumor growth. This compound has also been shown to reduce the expression of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix and are implicated in various pathological conditions, including cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and availability. This compound is stable under various conditions and can be easily dissolved in organic solvents, making it suitable for various experiments. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide research has several future directions, including its potential use as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity. Additionally, this compound can be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, to enhance its therapeutic efficacy.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 3-aminophenol with salicylaldehyde in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of salicylaldehyde with 3,4-methylenedioxyaniline in the presence of acetic anhydride and sodium acetate. Both methods result in the formation of this compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been shown to scavenge free radicals and protect cells against oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-16(18-11-5-6-14-15(8-11)22-9-21-14)12-7-10-3-1-2-4-13(10)23-17(12)20/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNRPMKYCSUILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)

![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5757203.png)
![4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5757210.png)
![1-{4-[4-(4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5757213.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)
![4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5757223.png)



